molecular formula C14H26N2O5 B12318864 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

Cat. No.: B12318864
M. Wt: 302.37 g/mol
InChI Key: RHCQZRPMGRMQMA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid is a chemical compound that features a morpholine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine typically involves the reaction of morpholine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,6-disubstituted protected piperidines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. The piperidine moiety plays a crucial role in its activity by facilitating interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-(piperidin-4-yl)morpholine: This compound has a similar structure but differs in the position of the piperidine substitution.

    2,5-Disubstituted protected piperidines: These compounds have similar piperidine moieties but differ in the substitution pattern.

Uniqueness

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQZRPMGRMQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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